molecular formula C15H13BrN4O2S B295781 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

カタログ番号: B295781
分子量: 393.3 g/mol
InChIキー: YRXAOYKLAOMCMR-SOFGYWHQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as BRD-9424, is a novel small molecule compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BRD-9424 is a heterocyclic compound that contains a thiadiazolo-pyrimidine core structure and a substituted benzylidene moiety.

作用機序

The mechanism of action of 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the binding of the compound to the ATP-binding site of the target kinase, leading to the inhibition of kinase activity. The binding affinity of this compound to CDK2 and GSK3β has been found to be in the nanomolar range, indicating its high potency. The inhibition of CDK2 by this compound leads to the arrest of the cell cycle at the G1 phase, while the inhibition of GSK3β results in the activation of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, as evidenced by the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins such as Bcl-2. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process. Furthermore, this compound has been reported to regulate glucose metabolism by inhibiting the activity of GSK3β, which is involved in glycogen synthesis and glucose uptake.

実験室実験の利点と制限

One of the advantages of 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is its high potency and selectivity towards its target kinases, which makes it a valuable tool for studying the role of these kinases in various biological processes. Another advantage is its ability to inhibit the growth of cancer cells, which can be useful in developing new cancer therapies. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.

将来の方向性

There are several future directions for the research on 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. Another direction is to study its pharmacokinetic and pharmacodynamic properties in vivo, which can provide insights into its efficacy and safety. Furthermore, the development of analogs and derivatives of this compound can lead to the discovery of new compounds with improved properties and selectivity towards specific kinases. Overall, this compound is a promising compound that has the potential to advance our understanding of various biological processes and to lead to the development of new therapies for human diseases.

合成法

The synthesis of 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using a reducing agent such as sodium borohydride. The yield of the synthesis is reported to be moderate to high, and the purity of the product can be enhanced by recrystallization.

科学的研究の応用

6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to exhibit potent inhibitory activity against various protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β). These kinases are involved in the regulation of cell cycle progression, apoptosis, and glycogen metabolism, making them attractive targets for drug discovery. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Furthermore, this compound has been reported to modulate the immune response by inhibiting the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

特性

分子式

C15H13BrN4O2S

分子量

393.3 g/mol

IUPAC名

5-amino-6-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C15H13BrN4O2S/c1-7(2)14-19-20-12(17)10(13(22)18-15(20)23-14)6-8-5-9(16)3-4-11(8)21/h3-7H,17H2,1-2H3/b8-6+

InChIキー

YRXAOYKLAOMCMR-SOFGYWHQSA-N

異性体SMILES

CC(C)C1=NN2C(=C(C(=O)N=C2S1)/C=C/3\C=C(C=CC3=O)Br)N

SMILES

CC(C)C1=NN2C(=C(C(=O)N=C2S1)C=C3C=C(C=CC3=O)Br)N

正規SMILES

CC(C)C1=NN2C(=C(C(=O)N=C2S1)C=C3C=C(C=CC3=O)Br)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。